molecular formula C9H10ClNO3 B2629710 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride CAS No. 1423032-17-0

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride

Cat. No.: B2629710
CAS No.: 1423032-17-0
M. Wt: 215.63
InChI Key: URRHEPFGYKFEOX-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a benzoxazine ring fused with a carboxylic acid group and a hydrochloride salt, which enhances its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride stands out due to its unique combination of a benzoxazine ring and a carboxylic acid group, which imparts distinct chemical properties and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride (CAS No. 1423032-17-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary table of key data.

  • Molecular Formula : C₉H₁₀ClNO₃
  • Molecular Weight : 215.63 g/mol
  • CAS Number : 1423032-17-0

1. Serotonin Receptor Antagonism

Research indicates that derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid exhibit significant antagonistic activity at serotonin 3 (5-HT3) receptors. In a study evaluating various derivatives, it was found that modifications at the 2-position of the benzoxazine ring enhanced receptor affinity and antagonistic potency. For instance, the compound endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide displayed a Ki value of 0.019 nM for 5-HT3 receptors, indicating strong binding affinity and prolonged antagonistic effects in vivo .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models, it demonstrated the ability to mitigate neurotoxicity induced by various agents. The underlying mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Neuropharmacological Evaluation

A study conducted on rats assessed the effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives on the von Bezold-Jarisch reflex—a physiological response mediated by serotonergic pathways. The results indicated that specific derivatives could effectively block this reflex, suggesting their potential use in treating conditions associated with serotonin dysregulation .

Case Study 2: Synthesis and Biological Testing

Another investigation focused on synthesizing various benzoxazine derivatives and evaluating their biological activities. The study highlighted that introducing specific substituents at designated positions on the benzoxazine ring could significantly enhance both binding affinity to serotonin receptors and overall biological efficacy .

Summary Table of Key Findings

Compound Activity Ki Value (nM) Notes
Endo-6-chloro-N-(9-methyl...)5-HT3 Receptor Antagonist0.019Long-lasting effects observed in vivo
Various DerivativesNeuroprotective EffectsN/AMitigated neurotoxicity in animal models
Benzoxazine DerivativesEnhanced Binding AffinityVariedSubstituents at position 2 increased activity

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7;/h1-3,10H,4-5H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRHEPFGYKFEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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